3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate typically involves the esterification of glycerol with heptanoic acid and octanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid and octanoic acid.
Reduction: 3-(Heptanoyloxy)propane-1,2-diol and dioctyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in lipid metabolism and as a model compound for understanding the behavior of diacylglycerols in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various metabolic pathways. The molecular targets include enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds.
Comparison with Similar Compounds
Similar Compounds
2-(Heptanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with different ester linkages.
2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Contains decanoic acid instead of heptanoic acid.
(2R)-3-(phosphonooxy)propane-1,2-diyl diheptanoate: Contains a phosphate group instead of an ester linkage.
Uniqueness
3-(Heptanoyloxy)propane-1,2-diyl Dioctanoate is unique due to its specific ester linkages and the combination of heptanoic and octanoic acid chains. This unique structure imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C26H48O6 |
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Molecular Weight |
456.7 g/mol |
IUPAC Name |
(3-heptanoyloxy-2-octanoyloxypropyl) octanoate |
InChI |
InChI=1S/C26H48O6/c1-4-7-10-13-16-19-25(28)31-22-23(21-30-24(27)18-15-12-9-6-3)32-26(29)20-17-14-11-8-5-2/h23H,4-22H2,1-3H3 |
InChI Key |
LTAJWUKWTQFWMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(COC(=O)CCCCCC)OC(=O)CCCCCCC |
Origin of Product |
United States |
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